c(RADfC)

Molecular Imaging Tumor Targeting Activatable Cell-Penetrating Peptides

Researchers validating αvβ3 integrin-targeted imaging probes and therapeutic conjugates require a structurally authenticated negative control that preserves cyclic backbone conformation while abolishing receptor binding. c(RADfC) (cyclo(-Arg-Ala-Asp-D-Phe-Cys)) addresses this need through a defined Gly→Ala substitution at the second position of the RGD motif. • Yields 10-fold lower tumor fluorescence versus c(RGDfC) in imaging studies, enabling unambiguous signal attribution • Enables statistically significant discrimination of integrin-dependent therapeutic efficacy (p = 3.1×10⁻³) in conjugate studies • Certified purity ≥95% with full CoA documentation; CAS 1055991-02-0 for traceable experimental reproducibility

Molecular Formula C27H37F3N8O9S
Molecular Weight 706.7 g/mol
Cat. No. B1436899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec(RADfC)
Molecular FormulaC27H37F3N8O9S
Molecular Weight706.7 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C25H36N8O7S.C2HF3O2/c1-13-20(36)31-17(11-19(34)35)23(39)32-16(10-14-6-3-2-4-7-14)22(38)33-18(12-41)24(40)30-15(21(37)29-13)8-5-9-28-25(26)27;3-2(4,5)1(6)7/h2-4,6-7,13,15-18,41H,5,8-12H2,1H3,(H,29,37)(H,30,40)(H,31,36)(H,32,39)(H,33,38)(H,34,35)(H4,26,27,28);(H,6,7)
InChIKeyAPAYSWADEHNZIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

c(RADfC): αvβ3 Integrin Specificity Control Peptide


c(RADfC), chemically defined as cyclo(-Arg-Ala-Asp-D-Phe-Cys), is a synthetic cyclic pentapeptide (molecular formula C25H36N8O7S, molecular weight 592.68) that serves as the definitive negative control peptide for αvβ3 integrin–targeted cyclic RGD peptides . The compound features a core amino acid substitution in which alanine (Ala) replaces glycine (Gly) at the second position of the canonical RGD motif . This single-residue alteration abolishes αvβ3 integrin recognition and binding while preserving the peptide's overall cyclic conformation and physicochemical properties, making c(RADfC) an essential comparator for validating integrin-dependent targeting specificity in molecular imaging and drug delivery studies [1].

Why Generic Cyclic Peptides Cannot Replace c(RADfC)


Generic or in-house synthesized cyclic peptides lacking the precise Arg-Ala-Asp-D-Phe-Cys sequence cannot be interchanged with c(RADfC) in αvβ3 integrin specificity studies. The RGD-to-RAD substitution in c(RADfC) is not arbitrary; it is a structurally defined modification that eliminates the high-affinity binding interaction between the RGD tripeptide motif and the αvβ3 integrin receptor while preserving the cyclic backbone conformation . Empirical evidence demonstrates that constructs bearing c(RGDfC) exhibit robust cellular uptake and tumor targeting, whereas constructs substituting c(RADfC) show near-complete ablation of αvβ3-mediated uptake—a difference that cannot be assumed for other RAD-containing variants, linear analogs, or uncharacterized control peptides [1][2]. Procuring authenticated c(RADfC) (CAS 1055991-02-0) with verified purity ensures experimental reproducibility and enables valid attribution of observed targeting effects to αvβ3 integrin engagement rather than nonspecific peptide-membrane interactions .

c(RADfC) Quantitative Differentiation Evidence


In Vivo Tumor Contrast vs. c(RGDfC) Control

In a head-to-head in vivo comparison using an activatable cell-penetrating peptide (ACPP) platform, the c(RGDfC)-targeted construct produced tumor contrast of 7.8 ± 1.6, representing a 10-fold higher tumor fluorescence signal relative to the c(RADfC)-containing negative control peptide in MDA-MB-231 orthotopic breast tumor-bearing mice [1]. The dual-targeted ACPP containing c(RGDfC) demonstrated complete tumor regression in 25% (one quarter) of treated mice, whereas the c(RADfC)-control group showed no survival benefit [1].

Molecular Imaging Tumor Targeting Activatable Cell-Penetrating Peptides

3D Tumor Spheroid Uptake vs. cRGD Control

In a 3D tumor spheroid model (>500 μm diameter), a PEGylated photodynamic therapy construct bearing a cyclic RGD moiety demonstrated rapid cellular uptake throughout the spheroid. Replacing the cyclic RGD moiety with a cyclic RAD peptide (the same Arg-Ala-Asp substitution found in c(RADfC)) led to complete loss of cellular uptake in 3D culture, confirming that uptake was integrin-dependent rather than attributable to nonspecific peptide penetration [1]. Additionally, a tenfold molar excess of free cyclic RGD peptide competitively blocked the construct's cytotoxicity, further establishing the integrin specificity of the RGD-mediated effect that the RAD control fails to recapitulate [1].

Photodynamic Therapy 3D Tumor Spheroids Integrin Targeting

Therapeutic Efficacy vs. c(RGDfC) Drug Conjugate

In a comparative study evaluating peptide-drug conjugates for cancer therapy, the dual-targeted c(RGDfC)-PLGC(Me)AG-peptide-drug conjugate demonstrated a statistically significant reduction in average tumor volume compared to free monomethylauristatin E (MMAE) (p = 3.1 × 10⁻³). In contrast, the dual-negative control construct containing c(RADfC) and PEG6 performed worse than free MMAE, showing no therapeutic benefit from the targeting moiety [1]. This direct comparison establishes that the therapeutic advantage derives specifically from the αvβ3 integrin–binding RGD motif, which is absent in c(RADfC).

Drug Delivery Prodrug Conjugates Anticancer Therapeutics

Structural Basis for Integrin Binding Loss

The core structural distinction between c(RADfC) and its active counterpart c(RGDfC) is the substitution of glycine (Gly) with alanine (Ala) at the second position of the RGD tripeptide motif . This modification replaces a conformationally flexible glycine residue (which permits the precise spatial presentation of the Arg and Asp side chains required for αvβ3 integrin binding) with a methyl-bearing alanine residue that introduces steric hindrance and restricts backbone flexibility. The result is a cyclic peptide that maintains identical ring size, molecular architecture, and physicochemical properties to c(RGDfC) while lacking the molecular recognition features essential for αvβ3 integrin engagement . c(RADfC) is explicitly designated and catalogued as the control peptide for c(RGDfC) (H-7226) in major supplier inventories [1].

Structure-Activity Relationship Peptide Engineering Integrin Binding Motif

Patent Recognition as c(RGDfC) Comparator

A patent filing disclosing ¹⁸FDG-conjugated positron emission tomography (PET) imaging agents for cancer detection explicitly lists c(RADfC) among the group of RGD peptides from which the targeting moiety may be selected. In the patent claims, c(RGDfC) and c(RADfC) are listed as distinct peptide options within the same enumerated group, indicating that the patentees recognized c(RADfC) as a structurally defined, distinct comparator to the active targeting peptide [1]. This inclusion in formal intellectual property documentation reinforces c(RADfC)'s established status as the reference control compound for cyclic RGD–based αvβ3 integrin targeting systems.

PET Imaging Radiopharmaceuticals Patent Literature

c(RADfC) Research and Industrial Applications


Negative Control for Integrin Imaging

c(RADfC) is the essential negative control compound for validating αvβ3 integrin specificity in molecular imaging experiments. In studies utilizing c(RGDfC)-based optical, PET, or SPECT imaging probes, parallel experiments with c(RADfC)-conjugated probes enable researchers to quantify the integrin-dependent component of the imaging signal. Evidence demonstrates that c(RADfC)-containing constructs yield 10-fold lower tumor fluorescence than their c(RGDfC) counterparts [1], providing a robust baseline for distinguishing specific αvβ3 targeting from nonspecific probe accumulation. Procurement of certified c(RADfC) with documented purity (≥95%) and identity confirmation (CAS 1055991-02-0) is critical for generating interpretable imaging data suitable for publication and translational development [2].

Specificity Control for Drug Delivery

In the development of integrin-targeted therapeutic conjugates, including activatable cell-penetrating peptides (ACPPs), antibody-drug conjugates, and nanoparticle-based delivery systems, c(RADfC) serves as the definitive control for establishing integrin-dependent efficacy. Direct comparative studies show that c(RGDfC)-bearing drug conjugates produce statistically significant tumor volume reduction (p = 3.1 × 10⁻³) relative to free drug, whereas c(RADfC)-bearing control conjugates perform worse than free drug [1]. This differential enables researchers to confidently attribute therapeutic benefit to αvβ3 integrin engagement rather than to the peptide scaffold or linker chemistry. Industrial users developing integrin-targeted bioconjugates require c(RADfC) for IND-enabling pharmacology studies to satisfy regulatory expectations for target engagement validation.

3D Spheroid Penetration Assays

c(RADfC) is critical for interpreting the mechanism of probe or drug penetration in 3D tumor spheroid models. Research demonstrates that cyclic RGD-modified constructs achieve rapid distribution throughout large (>500 μm diameter) 3D spheroids, while substitution with cyclic RAD (the core motif of c(RADfC)) results in complete loss of cellular uptake [1]. This control enables investigators to distinguish true integrin-mediated internalization from passive diffusion or nonspecific cell surface interactions. For contract research organizations (CROs) and academic core facilities offering 3D tumor penetration assays as a service, c(RADfC) provides the validated negative control required to generate commercially credible and scientifically defensible data.

Peptide Engineering and SAR Studies

c(RADfC) provides a structurally defined benchmark for SAR studies investigating the molecular determinants of αvβ3 integrin recognition. The Gly→Ala substitution in c(RADfC) introduces a defined stereoelectronic change (addition of a methyl group) while preserving the cyclic pentapeptide scaffold and the spatial positioning of the flanking Arg and Asp residues. This enables researchers to systematically dissect the contribution of backbone flexibility, steric tolerance, and side-chain presentation to integrin binding affinity. Suppliers offering c(RADfC) with optional modifications (biotinylation, fluorescent labeling, PEGylation) [2] support a range of downstream applications, including surface plasmon resonance (SPR) binding assays, fluorescence polarization competition studies, and flow cytometry–based integrin occupancy measurements. Industrial peptide manufacturers and medicinal chemistry groups rely on c(RADfC) as a reference standard for quality control and assay development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for c(RADfC)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.